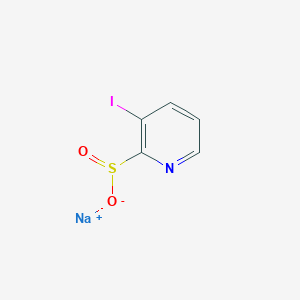

Sodium 3-iodopyridine-2-sulfinate

Description

Properties

Molecular Formula |

C5H3INNaO2S |

|---|---|

Molecular Weight |

291.04 g/mol |

IUPAC Name |

sodium;3-iodopyridine-2-sulfinate |

InChI |

InChI=1S/C5H4INO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

RAHISPGQEUHGCA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)[O-])I.[Na+] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Sodium 3 Iodopyridine 2 Sulfinate

General Reactivity of Pyridyl Sulfinate Anions

Pyridyl sulfinate anions are recognized as stable and readily preparable nucleophilic reagents. bohrium.comrsc.org Their utility has been demonstrated in various transformations, offering advantages over the often unstable and less efficient pyridine-2-boronates, especially in the synthesis of molecules containing the ubiquitous pyridine (B92270) ring. rsc.orgmatilda.sciencersc.org

Nucleophilic Reactivity in Carbon-Carbon (C-C) Bond Formations

Pyridyl sulfinates serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. rsc.orgsigmaaldrich.com This reactivity is particularly valuable for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals. matilda.scienceacs.org The nucleophilic character of the sulfinate allows it to participate in transmetalation steps within the catalytic cycle of cross-coupling reactions.

The development of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles further expands the scope of these reagents. These precursors generate the active sulfinate species in situ through a Signal-to-Noise Ratio (SNAr) process, which is then followed by a desulfinative cross-coupling reaction. acs.org This approach circumvents issues related to the purification and solubility of pyridylsulfinates. acs.org

Involvement in Radical Pathways and Radical Cross-Coupling Reactions

Beyond their two-electron nucleophilic reactivity, pyridyl sulfinates can also engage in one-electron pathways, leading to the formation of radical species. The combination of pyridinium (B92312) salts and sulfinates can lead to divergent reactivity based on the reaction conditions. nih.govnih.govelsevierpure.com Under visible light irradiation, electron donor-acceptor (EDA) complexes form between N-amidopyridinium salts and sulfinates, facilitating the generation of sulfonyl radicals. nih.govnih.gov

This radical pathway enables a catalyst-free, three-component reaction involving the sulfinate, pyridinium salt, and an alkene, resulting in the formation of β-pyridyl alkyl sulfones. nih.govnih.gov The generation of an amidyl radical, which reacts with the sulfinate to produce a sulfonyl radical, is a key step in initiating this radical chain process. nih.gov This distinct reactivity showcases the versatility of sulfinates to participate in both polar and radical-mediated transformations. nih.govnih.gov

Palladium-Catalyzed Desulfinylative Cross-Coupling Reactions

Palladium-catalyzed desulfinylative cross-coupling has emerged as a powerful method for C-C bond formation, with pyridyl sulfinates proving to be highly effective nucleophilic partners. bohrium.comsigmaaldrich.com This strategy offers a significant advantage over traditional methods like the Suzuki-Miyaura coupling, especially when dealing with challenging pyridine-based substrates. rsc.orgmatilda.sciencersc.org

Coupling with Aryl and Heteroaryl Halides (e.g., Bromopyridines) for C-C Bond Construction

The palladium-catalyzed coupling of pyridyl sulfinates with a wide range of aryl and heteroaryl halides, including bromopyridines, has been extensively demonstrated. bohrium.comnih.gov This method allows for the synthesis of a diverse array of linked pyridines and (hetero)arylpyridine derivatives. acs.orgnih.gov The reaction typically proceeds with high efficiency, even with challenging substrates where traditional coupling methods often fail. rsc.orgnih.gov

For instance, the reaction between pyridine-3-sulfinate and 4-bromotoluene, catalyzed by a palladium acetate (B1210297) and tricyclohexylphosphine (B42057) system, yields the desired 3-arylated pyridine product in high yield. nih.gov The scope of this reaction extends to the use of various substituted pyridine sulfinates and different halide partners, including aryl chlorides. nih.gov

Rational Design and Optimization of Ligand Systems and Catalyst Loadings

The efficiency of the palladium-catalyzed desulfinylative cross-coupling is highly dependent on the reaction conditions, including the choice of ligand and catalyst loading. Initial investigations identified a combination of palladium acetate and tricyclohexylphosphine as an effective catalytic system. nih.gov While a variety of metal cations for the sulfinate (lithium, sodium, and potassium) and bases (potassium and cesium carbonate) can be used, the reaction often requires elevated temperatures of around 150 °C for complete conversion. rsc.orgnih.gov

Further optimization has shown that for larger-scale synthesis, catalyst loadings can be significantly reduced. For example, a preparative scale synthesis of a bipyridine was achieved with only 1 mol% of palladium and 2 mol% of the phosphine (B1218219) ligand. rsc.orgnih.gov Mechanistic studies have revealed that the resting state of the catalyst and the turnover-limiting step can differ depending on the nature of the sulfinate. acs.orgox.ac.uk For a pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex is the resting-state intermediate, and the rate-limiting step is the extrusion of SO2. acs.orgox.ac.uk

Below is a table summarizing the optimized reaction parameters for the desulfinylative coupling of a pyridine sulfinate with an aryl bromide.

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 99 | nih.gov |

| Ligand | PCy₃ (10 mol%) | ||

| Base | K₂CO₃ (1.5 equiv.) | ||

| Solvent | 1,4-Dioxane |

Substrate Scope and Functional Group Tolerance in Cross-Coupling

The palladium-catalyzed desulfinylative cross-coupling of pyridyl sulfinates exhibits a broad substrate scope and excellent functional group tolerance. acs.orgnih.gov The reaction is compatible with a wide variety of substituents on both the pyridine sulfinate and the aryl or heteroaryl halide partner. nih.gov This includes electron-donating and electron-withdrawing groups, as well as various heterocyclic systems. nih.gov

The method has been successfully applied to the late-stage functionalization of complex and medicinally relevant molecules, demonstrating its utility in drug discovery and development. acs.orgnih.gov For example, this methodology has been used to prepare derivatives of the drugs varenicline (B1221332) and mepyramine. nih.gov The reaction's tolerance for functional groups such as ketones, esters, and trifluoromethyl groups further highlights its versatility. tcichemicals.com

The following interactive table showcases the substrate scope for the coupling of various pyridine sulfinates with different aryl and heteroaryl halides.

| Pyridine Sulfinate | Halide Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)pyridine | 99 | nih.gov |

| Pyridine-3-sulfinate | 4-Bromotoluene | 3-(p-tolyl)pyridine | 99 | nih.gov |

| Pyridine-4-sulfinate | 4-Bromotoluene | 4-(p-tolyl)pyridine | 95 | nih.gov |

| 5-(Trifluoromethyl)pyridine-2-sulfinate | 4-Chlorotoluene | 5-(Trifluoromethyl)-2-(p-tolyl)pyridine | 85 | nih.gov |

| Pyridine-2-sulfinate | 2-Bromopyridine | 2,2'-Bipyridine | 88 | nih.gov |

Formation of Nitrogen-Sulfur (N-S) Bonds: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds, particularly in medicinal chemistry, and their synthesis from sodium sulfinates is a well-explored area. rsc.org Sodium sulfinates can react with various amines to form the N-S bond characteristic of sulfonamides through several methodologies. nih.govorganic-chemistry.org

Common approaches include copper-catalyzed oxidative coupling of amines with sodium sulfinates, using oxidants like molecular oxygen or DMSO. nih.gov Metal-free alternatives have also gained prominence, notably iodine-mediated or iodine-catalyzed reactions. rsc.orgnih.govnih.gov These reactions are often performed under mild, environmentally friendly conditions, sometimes in aqueous media at room temperature. rsc.org The mechanism is proposed to involve the in-situ formation of a sulfonyl iodide intermediate, which can then undergo homolysis to a sulfonyl radical that reacts with the amine. rsc.orgnih.gov The choice of catalyst and oxidant can be tuned to optimize yields for a broad scope of aromatic, aliphatic, and heterocyclic amines. nih.govrsc.orgacs.org

Table 1. Selected Methodologies for Sulfonamide Synthesis from Sodium Sulfinates.

Formation of Sulfur-Sulfur (S-S) Bonds: Synthesis of Thiosulfonates

Sodium sulfinates are valuable precursors for the synthesis of thiosulfonates, which contain a distinctive S-SO₂ linkage. thieme-connect.comthieme-connect.com These compounds can be prepared through various coupling strategies, yielding both symmetrical and unsymmetrical products. nih.govthieme-connect.comresearchgate.net

One approach involves the reductive coupling of sodium sulfinates, which can be achieved using reagents like acetyl chloride in combination with a Hantzsch ester under mild conditions. thieme-connect.com Transition-metal catalysis is also widely employed. Iron(III)-catalyzed coupling of sodium sulfinates with thiols under aerobic conditions provides a green and sustainable route to thiosulfonates. organic-chemistry.org Similarly, copper-catalyzed reactions can effectively couple sodium sulfinates with either thiols or disulfides to form the S-S bond. nih.govacs.orgorganic-chemistry.org

Lewis acid-mediated methods have also been developed. For example, BF₃·OEt₂ can mediate a radical disproportionate coupling reaction of sodium sulfinates to produce both symmetrical and unsymmetrical thiosulfonates. nih.govthieme-connect.com Mechanistic studies often suggest the involvement of radical intermediates, such as sulfonyl and sulfinyl radicals, which are generated from the sulfinate precursor. thieme-connect.comthieme-connect.com

Table 2. Key Strategies for Thiosulfonate Synthesis from Sodium Sulfinates.

Reactivity and Transformation Pathways of the Iodine Atom at C3 on the Pyridine Ring

The iodine atom at the C3 position of the pyridine ring is a key site for synthetic modification. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in nucleophilic aromatic substitution and a prime site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov This reactivity allows for the introduction of a wide array of substituents onto the pyridine core.

The 3-iodopyridine (B74083) scaffold is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly effective with 3-iodo-heterocycles. nih.govmdpi.com

The reactivity of 3-iodopyridine derivatives in Suzuki couplings can be influenced by the nature of other substituents on the ring, as well as the choice of base, solvent, and palladium catalyst system. nih.govnih.gov For instance, the use of strong bases in solvents like DME can lead to optimized yields and shorter reaction times. nih.gov The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective and sequential cross-coupling reactions on polyhalogenated pyridines, enabling the synthesis of complex, multi-substituted derivatives. nih.gov While less specifically detailed in the provided context for this exact substrate, the 3-iodo functionality is also a canonical coupling partner for other significant transformations like the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions, highlighting its synthetic versatility.

Influence on Pyridine Ring Reactivity

The presence of both an iodo and a sulfinate group on the pyridine ring introduces a complex interplay of electronic and steric effects that significantly influence its reactivity. These substituents can direct the course of reactions, enabling transformations that might be challenging with a less functionalized pyridine core.

Nucleophilic Aromatic Substitution (SNA_r_):

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. thieme-connect.comyoutube.com The sulfinate group at the 2-position, being electron-withdrawing, further activates the ring towards nucleophilic aromatic substitution. However, the bulky iodo group at the 3-position can sterically hinder the approach of nucleophiles to the 2-position.

Conversely, the iodo group itself can act as a leaving group in SNAr reactions, especially when activated by the adjacent electron-withdrawing sulfinate group. The reactivity of halopyridines in SNAr reactions is well-established, with the ease of displacement generally following the trend I > Br > Cl > F. thieme-connect.com For instance, 2-iodopyridine (B156620) has been shown to react with various nucleophiles. researchgate.net In the context of sodium 3-iodopyridine-2-sulfinate, a nucleophile could potentially displace the iodide. The success of such a reaction would depend on the nucleophile's strength and the reaction conditions.

It is worth noting that even substituents at the 3- and 5-positions of the pyridine ring, which are at electronic nodal points, can still exert an activating effect on nucleophilic aromatic substitution. thieme-connect.com

Radical Processes:

Sodium sulfinates are versatile reagents that can participate in radical reactions. rsc.org They can act as precursors to sulfonyl radicals (RSO₂•) under appropriate conditions, such as in the presence of an oxidizing agent or upon photolysis. rsc.orgnih.gov These sulfonyl radicals can then engage in a variety of transformations, including addition to alkenes and alkynes, and cross-coupling reactions. nih.govresearchgate.net

In the case of this compound, the generation of a 3-iodopyridine-2-sulfonyl radical could open up pathways for the introduction of the 3-iodopyridin-2-sulfonyl moiety into various organic molecules. For example, the radical could add to an alkene to form a β-pyridyl alkyl sulfone. nih.gov The presence of the iodo group could also influence the regioselectivity of such radical additions.

Furthermore, the carbon-iodine bond itself can undergo homolytic cleavage under certain conditions (e.g., photolysis or reaction with a radical initiator) to generate a pyridyl radical. This radical could then participate in subsequent radical reactions.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Several techniques can be employed to probe these mechanisms.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are invaluable for detecting and characterizing transient species formed during a reaction. For reactions involving this compound, techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the progress of a reaction by monitoring the disappearance of starting materials and the appearance of products. In some cases, it may be possible to detect and characterize stable intermediates.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to detect reaction intermediates, even if they are present in very low concentrations. nih.gov For instance, in radical trapping experiments, the adduct of a radical intermediate with a spin trap can often be detected by HRMS.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups during a reaction. For example, the characteristic stretches of the sulfinate group (S-O) would be expected to change upon its conversion to a sulfone or other derivatives.

By employing these techniques, often in combination, it is possible to gain significant insight into the sequence of bond-forming and bond-breaking events that constitute a reaction mechanism.

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov In the context of this compound, several types of isotopic labeling studies could be envisioned:

Deuterium (B1214612) Labeling: Replacing specific hydrogen atoms with deuterium can provide information about which C-H bonds are broken or formed in the rate-determining step of a reaction (kinetic isotope effect). For example, if a reaction involves the deprotonation of the pyridine ring, a kinetic isotope effect would be expected upon deuteration at that position.

¹³C Labeling: Incorporating a ¹³C label at a specific carbon atom in the pyridine ring or in a reacting partner would allow for the unambiguous determination of its position in the final product, helping to distinguish between different possible reaction pathways.

¹⁸O Labeling: Labeling the oxygen atoms of the sulfinate group with ¹⁸O could be used to probe the mechanism of reactions where the sulfinate group is transformed, such as in oxidation or reduction reactions.

These studies can provide definitive evidence for or against proposed mechanistic pathways. nih.gov

Characterization of Halogen-Bonding Complexes and Their Role in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). nih.gov The iodine atom in this compound, being large and polarizable, is a potential halogen bond donor. nih.gov

The formation of halogen-bonding complexes can significantly influence the reactivity of the molecule. For example, halogen bonding to the iodine atom could:

Activate the C-I bond: By withdrawing electron density from the iodine atom, halogen bonding can make the carbon atom to which it is attached more electrophilic and the iodide a better leaving group in nucleophilic substitution reactions.

Influence stereochemistry: In reactions where new stereocenters are formed, the formation of a rigid halogen-bonded complex could lead to a high degree of stereocontrol.

Mediate catalysis: Halogen bonding has been shown to play a role in catalysis, for instance, by activating substrates or stabilizing transition states. beilstein-journals.orgresearchgate.net

The existence and structure of halogen-bonding complexes involving this compound could be investigated using techniques such as X-ray crystallography and NMR spectroscopy in solution. beilstein-journals.orgnih.gov The strength of these interactions can also be evaluated and correlated with the observed reactivity. beilstein-journals.org For instance, studies on diaryliodonium salts have established them as powerful halogen-bond donors. researchgate.net

Advanced Spectroscopic and Structural Characterization of Sodium 3 Iodopyridine 2 Sulfinate

X-ray Crystallography for Solid-State Structural Elucidation

Detailed Analysis of Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding, π-π stacking).

A table of mentioned compounds cannot be generated as no article content with other chemical names was produced.

Computational and Theoretical Chemistry Studies on Sodium 3 Iodopyridine 2 Sulfinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Sodium 3-iodopyridine-2-sulfinate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (ground state geometry). By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

From a single-point energy calculation on the optimized geometry, a host of electronic properties can be derived. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. In the case of the 3-iodopyridine-2-sulfinate anion, one would expect a region of negative potential around the sulfinate group's oxygen atoms, indicating their nucleophilic character, and a region of positive potential (a σ-hole) on the iodine atom, which is characteristic of halogen bond donors.

Illustrative Data Table: Calculated Electronic Properties of a Substituted Pyridine (B92270) Derivative

| Property | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.4 eV |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

To understand how a molecule participates in a chemical reaction, it is essential to map out the reaction pathway and identify the transition state—the highest energy point along the reaction coordinate. DFT is a powerful tool for locating transition state structures and calculating their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For this compound, which is known to be a coupling partner in palladium-catalyzed reactions, transition state computations could elucidate the mechanism of this process. For example, calculations could model the oxidative addition of an aryl halide to a palladium(0) catalyst, the subsequent transmetalation with the sulfinate, and the final reductive elimination step that forms the new carbon-carbon bond. By calculating the energy barriers for each step, the rate-determining step of the catalytic cycle could be identified.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | 0.0 | +15.7 | -5.2 | 15.7 |

| Reductive Elimination | -5.2 | +21.3 | -25.8 | 26.5 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior, Aggregation, or Interfacial Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time.

For this compound in a solvent like water, MD simulations could provide insights into its solution-phase behavior. This would include how the sodium cation and the 3-iodopyridine-2-sulfinate anion are solvated by water molecules, the structure of the solvation shells, and the dynamics of the ions. MD simulations can also be used to study aggregation behavior, such as micelle formation if the molecule had amphiphilic properties, or its interactions with surfaces and interfaces.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which is extremely useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

Using DFT, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H, ¹³C, etc.). By averaging the calculated shifts over different conformations, weighted by their Boltzmann population, a theoretical NMR spectrum can be generated and compared with experimental data for structure verification.

Similarly, the vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra can be computed. These calculations identify the normal modes of vibration and their corresponding frequencies. Comparing the computed vibrational spectrum with the experimental one can aid in the assignment of spectral bands to specific molecular motions, such as the characteristic stretches of the S=O bonds in the sulfinate group or the vibrations of the pyridine ring.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyridine Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-2 | 160.5 | 159.8 |

| C-3 | 130.2 | 131.1 |

| C-4 | 138.9 | 138.5 |

| C-5 | 125.4 | 125.9 |

| C-6 | 151.8 | 151.2 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Analysis of Non-Covalent Interactions, Including Halogen Bonding, and Their Influence on Molecular Recognition and Reactivity

Non-covalent interactions are crucial in determining the structure of supramolecular assemblies and in molecular recognition. The iodine atom in this compound makes it a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential called a σ-hole on its outer surface) and interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom.

Computational studies on related N-alkyl-3-iodopyridinium salts have shown that the iodine atom can form strong, highly directional halogen bonds. These interactions can significantly influence crystal packing and the formation of larger supramolecular structures. Theoretical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to characterize and quantify these interactions, revealing their strength and nature. Understanding the halogen bonding capabilities of this compound would be key to predicting its behavior in crystal engineering and its potential role as an organocatalyst.

Future Research Directions and Potential Applications in Specialized Chemical Synthesis

Development of Novel and Sustainable Synthetic Routes for Sodium 3-iodopyridine-2-sulfinate

The advancement of synthetic methodologies for this compound is crucial for its widespread adoption. Future research will likely focus on the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign.

Current strategies for the synthesis of pyridine (B92270) sulfinates often involve multi-step processes. nih.gov A promising area of investigation is the application of electrochemical methods . Electrosynthesis offers a green alternative to traditional chemical synthesis, often avoiding harsh reagents and reducing waste. researchgate.net The electrochemical sulfonylation of pyridines, for instance, presents a potential direct route to the target molecule. researchgate.net

Furthermore, the principles of green chemistry are expected to be increasingly integrated into the synthesis of this compound. This includes the use of greener solvents, such as ionic liquids or aqueous micelles, which can enhance reaction rates and simplify product isolation. wikipedia.org Biocatalysis, employing whole-cell systems or isolated enzymes, could also offer a highly selective and sustainable method for the synthesis of functionalized pyridines. rsc.orgacsgcipr.org Research into enzymatic halogenation and sulfination of the pyridine ring could lead to highly efficient and environmentally friendly production methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Electrochemical Synthesis | Reduced waste, avoidance of harsh reagents, potential for direct functionalization. | Optimization of electrode materials and reaction conditions for selective sulfonylation and iodination. |

| Green Chemistry Solvents | Increased reaction efficiency, simplified purification, reduced environmental impact. | Exploration of ionic liquids, deep eutectic solvents, and aqueous micellar systems. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Discovery and engineering of enzymes for the specific functionalization of the pyridine scaffold. |

Exploration of New Catalytic Transformations Utilizing the 3-Iodopyridine-2-Sulfinate Moiety

The bifunctional nature of this compound makes it an ideal candidate for the exploration of novel catalytic transformations. The sulfinate group can act as a nucleophilic coupling partner, while the iodo group provides a handle for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a well-established tool in organic synthesis, and pyridine sulfinates have been successfully employed as nucleophilic partners in such reactions. nih.govnih.gov Future research could expand upon this by exploring new palladium-catalyzed methodologies that exploit both the sulfinate and iodo functionalities in sequential or one-pot reactions. This could enable the rapid construction of highly functionalized pyridine derivatives.

Copper-catalyzed transformations also present a fertile ground for investigation. Copper catalysts are generally less expensive and more abundant than their palladium counterparts. acs.org The development of copper-catalyzed cross-coupling reactions involving the 3-iodopyridine-2-sulfinate moiety could provide more economical and sustainable synthetic routes. acs.orgnih.govnih.gov Furthermore, the interplay between the copper catalyst and the sulfinate group could lead to novel reactivity and selectivity.

| Catalytic System | Potential Transformations | Research Focus |

| Palladium Catalysis | Sequential and one-pot cross-coupling reactions, desulfinative cross-couplings. | Development of novel ligand systems to control reactivity and selectivity. researchgate.net |

| Copper Catalysis | Economical cross-coupling reactions, novel functionalization of the pyridine ring. | Exploration of different copper sources and ligands to unlock new reaction pathways. acs.orgmdpi.com |

Application as a Precursor to Diverse and Architecturally Complex Pyridine-Containing Scaffolds

The pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. researchgate.netsemanticscholar.org this compound serves as a valuable building block for the synthesis of diverse and architecturally complex pyridine-containing scaffolds.

The presence of both the iodo and sulfinate groups allows for a high degree of synthetic flexibility. The iodo group can be readily transformed through various cross-coupling reactions to introduce a wide range of substituents at the 3-position of the pyridine ring. chempanda.com For instance, 3-iodopyridine (B74083) is a known precursor in the synthesis of pyridine alkaloids. chempanda.com

The sulfinate moiety can be leveraged in desulfinative cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds at the 2-position. nih.gov This dual functionality enables the construction of intricate molecular architectures, including fused heterocyclic systems . researchgate.netias.ac.inbohrium.comnih.gov By carefully designing reaction sequences, complex polycyclic structures incorporating the pyridine ring can be accessed.

| Target Scaffold | Synthetic Strategy | Potential Applications |

| Functionalized Pyridines | Sequential cross-coupling reactions at the 2- and 3-positions. | Medicinal chemistry, materials science. |

| Pyridine Alkaloids | Utilization of the 3-iodo group for key bond formations. | Natural product synthesis, drug discovery. |

| Fused Heterocyclic Systems | Intramolecular cyclization reactions involving both functional groups. | Development of novel therapeutic agents and functional materials. |

Integration into Automated Synthesis Platforms and Flow Chemistry Setups for High-Throughput Research

The increasing demand for the rapid synthesis and screening of compound libraries in drug discovery has driven the development of automated synthesis platforms and flow chemistry techniques. nih.govresearchgate.netnih.govvcu.edu this compound is well-suited for integration into these high-throughput workflows.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless scale-up. nih.govresearchgate.netvcu.edu The development of flow-based methods for the synthesis and subsequent functionalization of this compound would enable the rapid generation of diverse pyridine-containing molecules. nih.govrsc.org Automated flow synthesis platforms can be programmed to perform multi-step reaction sequences, allowing for the efficient construction of complex molecules with minimal manual intervention. researchgate.net

Robotic platforms can be employed for the high-throughput screening of reaction conditions and the synthesis of large compound libraries. nih.govnih.govsemanticscholar.orgchemspeed.com By utilizing robotic systems, a vast array of catalysts, reagents, and reaction parameters can be rapidly evaluated to identify optimal conditions for the transformation of this compound. scienceintheclassroom.orgunchainedlabs.com This high-throughput approach can significantly accelerate the discovery of new reactions and the development of novel pyridine-based compounds with desired properties. nih.gov

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis and functionalization of the compound. | Improved reaction control, enhanced safety, scalability. |

| Automated Synthesis Platforms | Multi-step synthesis of complex pyridine-containing scaffolds. | Increased efficiency, reduced manual labor, access to larger chemical space. researchgate.netchemspeed.com |

| Robotic High-Throughput Screening | Optimization of reaction conditions and library synthesis. | Rapid discovery of new transformations and bioactive molecules. |

Q & A

Q. What are the established synthetic routes for Sodium 3-iodopyridine-2-sulfinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes for pyridine-sulfinate derivatives often involve sulfonation followed by halogenation and salt formation. For this compound, stepwise iodination of pyridine precursors under controlled pH (e.g., using NaI in acidic conditions) and subsequent sulfinate salt formation via sulfonic acid reduction (e.g., using NaHSO3) are common. Optimization involves:

- Design of Experiments (DOE) : Vary temperature (e.g., 50–100°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of iodine sources.

- Purity Control : Monitor intermediates via TLC or HPLC, and characterize final products with elemental analysis and NMR .

Table 1: Example Reaction Conditions

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–100°C | 80°C |

| Solvent | DMF, EtOH, H2O | Ethanol/Water (3:1) |

| Iodination Agent | NaI, I2, KI | NaI (1.2 equiv) |

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Comprehensive characterization requires:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 6-chloro-2-fluoropyridine-3-sulfinate derivatives) to confirm iodination and sulfinate group placement .

- FT-IR : Validate sulfinate (S-O stretching at ~1050–1150 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- Chromatographic Methods :

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95% recommended).

- Elemental Analysis : Match experimental C, H, N, S, and Na percentages with theoretical values .

Q. What are the key considerations when designing experiments to study the sulfinate group's reactivity in this compound?

- Methodological Answer : Focus on:

- Reagent Compatibility : Avoid strong oxidizers that may degrade the sulfinate group. Use inert atmospheres (N2/Ar) for air-sensitive reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of the sulfinate group.

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to isolate intermediates or final products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Methodological Answer : Follow a systematic approach:

Literature Meta-Analysis : Compare datasets from peer-reviewed studies to identify inconsistencies (e.g., conflicting NMR shifts or reaction yields) .

Hypothesis Testing : Replicate disputed experiments under standardized conditions (e.g., fixed solvent, temperature).

Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities or LC-MS to detect trace impurities affecting reactivity .

Example Workflow:

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Combine:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of the sulfinate group).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

Table 2: Example Computational Parameters

| Method | Software | Key Outputs |

|---|---|---|

| DFT (B3LYP/6-31G*) | Gaussian | HOMO/LUMO energies |

| MD (CHARMM forcefield) | GROMACS | Solvent interaction maps |

Q. How can cross-disciplinary approaches enhance understanding of this compound's behavior in catalytic systems?

- Methodological Answer : Integrate:

- Mechanistic Inorganic Chemistry : Study metal-sulfinate coordination (e.g., with Pd or Cu catalysts) using cyclic voltammetry.

- Kinetic Isotope Effects (KIE) : Replace iodine with isotopic labels (e.g., ¹²⁵I) to track reaction pathways.

- Synchrotron Techniques : Use XAS (X-ray Absorption Spectroscopy) to probe electronic structure changes during catalysis .

Q. What strategies mitigate decomposition risks of this compound under varying storage conditions?

- Methodological Answer : Conduct stability studies:

- Accelerated Degradation Testing : Expose samples to heat (40–60°C), light, or humidity; monitor via HPLC.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) if metal-catalyzed decomposition is suspected.

- Storage Recommendations : Use amber vials at -20°C under inert gas, with periodic purity checks .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible results in sulfinate-mediated coupling reactions involving this compound?

- Methodological Answer : Implement:

- Standardized Protocols : Document all variables (e.g., stirring speed, reagent grade).

- Blind Testing : Have independent labs replicate experiments to rule out bias.

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability sources .

Ethical and Reporting Standards

Q. What are the best practices for reporting synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Experimental Section : Detail all steps, including purification methods (e.g., column chromatography gradients).

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs.

- References : Cite original methods for known compounds and validate new procedures with control experiments .

Interdisciplinary Applications

Q. How can this compound be leveraged in developing novel bioimaging agents or therapeutic leads?

- Methodological Answer :

Explore: - Radiolabeling : Substitute iodine with ¹²³I/¹²⁴I for SPECT/PET imaging.

- Structure-Activity Relationships (SAR) : Modify the pyridine ring with substituents to enhance target binding (e.g., kinase inhibitors).

- In Vivo Studies : Assess pharmacokinetics using murine models, correlating sulfinate stability with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.